2-Chloro-5-(trifluoromethyl)cinnamic acid
Overview
Description
2-Chloro-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2 and a molecular weight of 250.6 g/mol It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group on the aromatic ring
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)cinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Safety and Hazards
2-Chloro-5-(trifluoromethyl)cinnamic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that cinnamic acid derivatives often exert their activity through plasma membrane disruption, nucleic acid and protein damage .
Mode of Action
Cinnamic acid, a related compound, has been reported to exert its activity through plasma membrane disruption, nucleic acid and protein damage . This suggests that 2-Chloro-5-(trifluoromethyl)cinnamic acid may have a similar mode of action.
Result of Action
Cinnamic acid derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . It’s possible that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is considered hazardous and can cause skin irritation . . These factors could potentially affect how the compound interacts with its environment and its overall efficacy.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at ambient temperature .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound is not likely mobile in the environment due to its low water solubility .
Preparation Methods
The synthesis of 2-Chloro-5-(trifluoromethyl)cinnamic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 2-chloro-5-(trifluoromethyl)phenylpropanoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
2-Fluoro-5-(trifluoromethyl)cinnamic acid: Similar in structure but with a fluorine atom instead of chlorine, potentially leading to different reactivity and biological activity.
2-Bromo-5-(trifluoromethyl)cinnamic acid: The presence of a bromine atom may result in different substitution reactions and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(E)-3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSLZIOZUPZJMY-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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